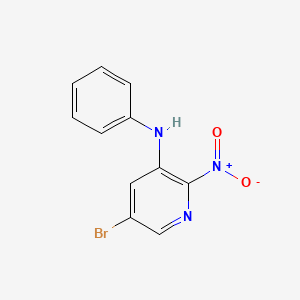

5-bromo-2-nitro-N-phenylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitro-N-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-6-10(11(13-7-8)15(16)17)14-9-4-2-1-3-5-9/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHTXLITAPBRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385704 | |

| Record name | 5-bromo-2-nitro-N-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5342-60-9 | |

| Record name | 5-bromo-2-nitro-N-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Nitro N Phenylpyridin 3 Amine and Its Analogues

Strategies for Constructing the Pyridine (B92270) Nucleus with Specific Substituents

The assembly of the target compound relies on the sequential and regioselective introduction of three distinct functional groups onto the pyridine core. The electron-withdrawing nature of the nitro group and the halogen, contrasted with the electron-donating potential of the amino group, presents unique challenges and opportunities in synthetic design.

Introduction of Bromine at the 5-Position of the Pyridine Ring

The bromination of pyridine derivatives is a fundamental electrophilic aromatic substitution reaction. However, the electron-deficient nature of the pyridine ring makes it less reactive than benzene, often requiring harsh conditions. The position of bromination is highly dependent on the directing effects of existing substituents.

For precursors like 2-aminopyridine (B139424), the amino group acts as an activating, ortho-, para-directing group. This allows for highly regioselective bromination at the 5-position (para to the amino group). A well-established method involves treating 2-aminopyridine with bromine in a suitable solvent like glacial acetic acid. This reaction proceeds efficiently to yield 2-amino-5-bromopyridine (B118841), a key intermediate for further functionalization. orgsyn.org

| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Bromination | 2-Aminopyridine | Bromine, Acetic Acid | Room Temperature | 2-Amino-5-bromopyridine | 81-86% | orgsyn.org |

| Bromination | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile, 0-5 °C | 2-Amino-5-bromopyridine | >20:1 regioselectivity | chemicalbook.com |

Incorporation of the Nitro Group at the 2-Position of the Pyridine Ring

Introducing a nitro group onto the pyridine ring can be accomplished via several strategies, with the final position being highly dependent on the starting material and reaction type.

One common method is electrophilic nitration. In a molecule already containing a powerful directing group like the 2-amino group, nitration typically occurs at the 3- or 5-position. For instance, the nitration of 2-amino-5-bromopyridine with a mixture of nitric acid and sulfuric acid regioselectively yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org In this case, the nitro group is installed at the 3-position.

To achieve the specific 2-nitro substitution pattern required for the target molecule, a different approach is necessary. A robust method involves the oxidation of a precursor 2-aminopyridine. The amino group can be converted to a nitro group using strong oxidizing agents. For example, 2-amino-5-bromopyridine can be oxidized using hydrogen peroxide or peracetic acid in an acidic medium to produce 5-bromo-2-nitropyridine. chemicalbook.comgoogle.comwikipedia.org This transformation is crucial for accessing the 2-nitro pyridine core.

| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Nitration | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 0-60 °C | 2-Amino-5-bromo-3 -nitropyridine | 78% | orgsyn.org |

| Oxidation | 2-Amino-5-bromopyridine | 30% H₂O₂, Acetone/Water | 10-40 °C | 5-Bromo-2 -nitropyridine | 92.8% | chemicalbook.com |

| Oxidation | 2-Amino-5-bromopyridine | Peracetic Acid, Acetic Acid | < 40 °C | 5-Bromo-2 -nitropyridine | 83.1% | google.comwikipedia.org |

N-Phenylamination at the 3-Position of the Pyridine Ring

The formation of the C-N bond between the pyridine 3-position and an aniline (B41778) nitrogen is typically achieved via modern cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. researchgate.net It is a highly versatile and widely used method known for its functional group tolerance and relatively mild reaction conditions. chemspider.com In the context of synthesizing the target molecule, this would likely involve the coupling of a 3-halo-5-bromo-2-nitropyridine with aniline, or the coupling of 5-bromo-2-nitropyridin-3-amine (B1444313) with a halobenzene. The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu). researchgate.netnih.govorganic-chemistry.org

The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed alternative for forming C-N bonds. nih.gov While it is one of the oldest cross-coupling reactions, traditional Ullmann conditions often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper. rsc.org Modern protocols have been developed using soluble copper catalysts and various ligands, allowing the reaction to proceed under milder conditions. nih.govrsc.org This method would involve reacting a halogenated pyridine precursor with aniline in the presence of a copper catalyst (e.g., CuI) and a base.

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | 80-110 °C, Inert Atmosphere | High yields, broad substrate scope, mild conditions. researchgate.net | Catalyst/ligand cost, sensitivity to air/moisture. |

| Ullmann Condensation | Copper Salt / Ligand (optional) | 100-210 °C | Lower cost catalyst, less sensitive to air. | Often requires higher temperatures, may have narrower scope. nih.govrsc.org |

Multistep Synthetic Routes to 5-Bromo-2-nitro-N-phenylpyridin-3-amine

Precursor Synthesis and Functional Group Interconversions

The key to the synthesis is the preparation of a halogenated nitropyridine that can serve as a direct precursor. The specific substitution pattern dictates the required starting materials and the sequence of reactions.

Several key halogenated nitropyridine intermediates can be synthesized, which are either direct precursors or valuable analogues for developing synthetic methodologies.

A highly relevant analogue, 2-amino-5-bromo-3-nitropyridine , is prepared in a well-documented two-step sequence starting from 2-aminopyridine. The first step is the regioselective bromination at the 5-position, followed by nitration at the 3-position. orgsyn.org

To obtain the desired 2-nitro substitution pattern, a different route is employed. The synthesis of 5-bromo-2-nitropyridine also begins with 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. This intermediate is then subjected to oxidation, which converts the 2-amino group into a 2-nitro group. chemicalbook.com

From 5-bromo-2-nitropyridine, one could envision a subsequent amination at the 3-position to yield 5-bromo-2-nitropyridin-3-amine , which is commercially available and represents the most direct precursor to the final target molecule. The final N-phenylamination would then be carried out on this precursor using a method like the Buchwald-Hartwig reaction.

Furthermore, the synthesis of more complex analogues, such as 3-bromo-2-chloro-4-methyl-5-nitropyridine , demonstrates the versatility of these methods. This compound is synthesized from 4-methyl-5-nitropyridin-2-ol via bromination followed by chlorination with phosphorus oxychloride (POCl₃). prepchem.com Such di-halogenated intermediates offer multiple handles for subsequent cross-coupling reactions.

| Product | Starting Material | Key Steps & Reagents | Reference |

| 2-Amino-5-bromo-3-nitropyridine | 2-Aminopyridine | 1. Br₂, AcOH2. HNO₃, H₂SO₄ | orgsyn.org |

| 5-Bromo-2-nitropyridine | 2-Aminopyridine | 1. NBS, MeCN2. H₂O₂, Acetone/Water | chemicalbook.com |

| 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 4-Methyl-5-nitropyridin-2-ol | 1. Br₂, AcOH2. POCl₃, MeCN | prepchem.com |

| 5-Bromo-2-hydroxy-3-nitropyridine | 2-Amino-5-bromopyridine | fuming HNO₃, H₂SO₄ |

Preparation of N-Substituted Aniline Precursors

The synthesis of the target compound and its analogues necessitates the availability of various N-substituted anilines. While aniline itself is commercially available, the preparation of substituted anilines is a fundamental aspect of extending the molecular diversity of the final products. Standard methods for the synthesis of N-substituted anilines include the reduction of nitroarenes and nucleophilic aromatic substitution.

The reduction of nitroarenes is a common and effective method for preparing a wide range of substituted anilines. This can be achieved using various reducing agents, such as metals (e.g., tin, iron, or zinc) in acidic media, or through catalytic hydrogenation.

Nucleophilic aromatic substitution (SNAr) on activated aryl halides provides another route to substituted anilines. For instance, an activated aryl halide can react with an amine to furnish the corresponding N-substituted aniline. The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.

Key Coupling Reactions for N-Phenyl Pyridin-3-amine Formation

The crucial step in the synthesis of this compound is the formation of the C-N bond between the pyridine ring and the phenylamine moiety. Two primary strategies are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Pyridine Systems

Nucleophilic aromatic substitution is a powerful tool for the formation of C-N bonds, particularly on electron-deficient heteroaromatic systems like nitropyridines. The nitro group at the 2-position of the pyridine ring strongly activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group at the 3-position.

A plausible synthetic route to this compound via an SNAr reaction would involve a precursor such as 3-halo-5-bromo-2-nitropyridine. For example, 3-chloro-5-bromo-2-nitropyridine can be synthesized and subsequently reacted with aniline. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the elimination of the halide leaving group to yield the final product. The choice of solvent and base is critical in this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) often being employed to facilitate the reaction.

Kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines have shown that the reaction follows second-order kinetics, and the rate is influenced by the electronic nature of the substituents on the aniline. Electron-donating groups on the aniline generally increase the reaction rate, while electron-withdrawing groups decrease it.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the formation of C-N bonds. researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional methods and exhibits broad substrate scope and functional group tolerance. researchgate.netnih.gov

In the context of synthesizing this compound, a Buchwald-Hartwig approach would involve the coupling of a 3-halo-5-bromo-2-nitropyridine with aniline, or alternatively, the coupling of 5-bromo-2-nitropyridin-3-amine with a halobenzene. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. A variety of sophisticated biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed to enhance the efficiency and scope of this reaction. libretexts.org

Optimization of Reaction Conditions and Yields for Synthetic Protocols

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. For both SNAr and Buchwald-Hartwig reactions, several parameters can be systematically varied to maximize the yield and purity of the desired product.

For SNAr reactions, key parameters include the nature of the leaving group (F > Cl > Br > I), the solvent, the base, and the reaction temperature. The use of a non-nucleophilic base is often necessary to neutralize the acid generated during the reaction without competing with the aniline nucleophile.

In the case of the Buchwald-Hartwig amination, a systematic screening of catalysts, ligands, bases, and solvents is typically performed to identify the optimal conditions. bristol.ac.uk Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify the optimal combination of variables. bristol.ac.uk For instance, a study on the optimization of a Buchwald-Hartwig amination found that the choice of ligand and base, as well as the reaction temperature and concentration, significantly impacted the reaction yield. bristol.ac.uk

| Parameter | SNAr | Buchwald-Hartwig Amination |

| Catalyst | Not applicable | Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Not applicable | Phosphine ligands (e.g., XPhos, RuPhos, BINAP) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, LiHMDS) |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, MeCN) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |

| Temperature | Varies, often elevated | Varies, often between 80-120 °C |

Divergent Synthesis of Derivatives and Analogues of this compound

A key advantage of developing a robust synthetic route to a core scaffold like this compound is the potential for divergent synthesis of a library of analogues. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Starting from a common intermediate, such as 3-amino-5-bromo-2-nitropyridine, a variety of aryl and heteroaryl groups can be introduced via Buchwald-Hartwig amination with different boronic acids or aryl halides. This approach allows for the modification of the N-phenyl substituent.

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Nitro N Phenylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring System towards Electrophiles and Nucleophiles

The pyridine ring in 5-bromo-2-nitro-N-phenylpyridin-3-amine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is further amplified by the presence of the strongly electron-withdrawing nitro group at the 2-position. Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution reactions. Such reactions, if they were to occur, would likely require harsh conditions and would be directed to positions meta to the nitro group.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The presence of the nitro group at the 2-position and the bromo group at the 5-position significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles can attack the carbon atoms bearing the nitro or bromo groups, or other positions on the ring, leading to a variety of potential products. The outcome of such reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the relative lability of the leaving groups.

In studies on similar 2-R-3-nitropyridines, it has been observed that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at position 5 libretexts.org. This suggests that for this compound, nucleophilic attack might preferentially lead to the displacement of the nitro group over the bromo group under certain conditions.

Transformations Involving the Bromo Substituent

The bromine atom at the 5-position of this compound is a key functional group that allows for a wide range of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions.

The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures and extended π-systems.

For instance, the Suzuki-Miyaura coupling of a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids has been successfully demonstrated youtube.com. This suggests that this compound could readily undergo Suzuki coupling to introduce new aryl or heteroaryl substituents at the 5-position. Such reactions would typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The specific conditions would need to be optimized to achieve high yields and avoid side reactions, especially given the presence of the potentially sensitive nitro and amino groups.

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | youtube.com |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good |

Note: This data is based on studies of a similar compound, 5-bromo-2-methylpyridin-3-amine, and would require optimization for this compound.

Similarly, the Buchwald-Hartwig amination offers a pathway to introduce new nitrogen-based functionalities at the 5-position by coupling with a variety of amines. This reaction is also palladium-catalyzed and requires a suitable ligand and base. The conditions for such a reaction would need to be carefully selected to ensure compatibility with the existing amino and nitro groups.

While the bromo group is a good leaving group in nucleophilic aromatic substitution reactions, its displacement in this compound would be competitive with the displacement of the nitro group. The outcome of such a reaction would depend on the relative activation of the C-Br and C-NO₂ bonds by the surrounding functional groups and the nature of the attacking nucleophile. In many nitropyridine systems, the nitro group is a more facile leaving group in SNAr reactions libretexts.org. However, under specific conditions or with certain nucleophiles, displacement of the bromine could be achieved, providing a route to introduce a range of functionalities such as cyano, alkoxy, or thiol groups at the 5-position.

Reactions of the Nitro Group

The nitro group at the 2-position is a key modulator of the reactivity of the entire molecule and is itself susceptible to a variety of chemical transformations.

The most common transformation of the nitro group is its reduction to an amino group. This transformation is of great synthetic importance as it provides access to diamino pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. A wide variety of reducing agents can be employed for this purpose, and the choice of reagent can allow for selective reduction of the nitro group in the presence of other reducible functionalities.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel with H₂ gas), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/CH₃COOH). For substrates with sensitive functional groups, milder reducing agents such as sodium dithionite (Na₂S₂O₄), or transfer hydrogenation conditions (e.g., using ammonium formate or hydrazine with a catalyst) can be employed. The selective reduction of a nitro group in the presence of a bromo substituent is generally feasible.

| Reagent | Conditions | Product | Reference |

| Fe, NH₄Cl | Methanol/Water, Reflux | 5-bromo-N-phenylpyridin-2,3-diamine | |

| SnCl₂·2H₂O | Ethanol, Reflux | 5-bromo-N-phenylpyridin-2,3-diamine | |

| H₂, Pd/C | Methanol, RT | 5-bromo-N-phenylpyridin-2,3-diamine |

Note: This data represents general conditions for nitro group reduction and would need to be adapted for the specific substrate.

Partial reduction of the nitro group can also lead to other nitrogenous functionalities. For example, controlled reduction can yield the corresponding nitroso or hydroxylamino derivatives, which are themselves useful synthetic intermediates.

As mentioned previously, the nitro group is a powerful activating group for nucleophilic aromatic substitution. In the context of this compound, it activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. This activation can be exploited to introduce nucleophiles onto the pyridine ring.

Furthermore, in some instances, the nitro group itself can act as a leaving group in SNAr reactions. Research on 2-R-3-nitropyridines has shown that the 3-nitro group can be displaced by sulfur nucleophiles libretexts.org. This suggests that the 2-nitro group in this compound could potentially be displaced by strong nucleophiles under suitable conditions, providing a pathway for the introduction of new substituents at the 2-position. A study on the reaction of 3-bromo-4-nitropyridine with amines has also shown that nitro group migration can occur under certain conditions, highlighting the complex reactivity patterns of nitropyridines clockss.org.

Reactivity of the N-Phenylamine Moiety

The secondary amine of the N-phenylamine group in this compound possesses a lone pair of electrons on the nitrogen atom, which is fundamental to its reactivity. However, the delocalization of this lone pair into the electron-deficient nitropyridine ring system substantially diminishes its availability for nucleophilic attack. Consequently, reactions involving this amine require careful selection of reagents and conditions to overcome its attenuated reactivity.

N-Acylation: The introduction of an acyl group onto the secondary amine can be achieved using various acylating agents such as acid chlorides or anhydrides. Due to the reduced nucleophilicity of the amine, these reactions are expected to necessitate forcing conditions, such as elevated temperatures and the use of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base is critical to avoid undesired side reactions. While specific studies on this compound are not prevalent in the literature, related transformations on electron-deficient anilines provide insight. For instance, the acylation of 2-nitroaniline often requires strong bases and proceeds under thermal conditions. A patent describing the acylation of 2-nitroaniline with acetic anhydride utilized sodium hydride in tetrahydrofuran to facilitate the reaction google.com.

| Acylating Agent | Base | Solvent | Temperature | Expected Product | Reference Analogy |

| Acetyl Chloride | Pyridine | Dichloromethane | Room Temp. to Reflux | N-(5-bromo-2-nitropyridin-3-yl)-N-phenylacetamide | General Acylation Protocols |

| Acetic Anhydride | Sodium Hydride | Tetrahydrofuran | Room Temp. | N-(5-bromo-2-nitropyridin-3-yl)-N-phenylacetamide | google.com |

| Benzoyl Chloride | Triethylamine | Toluene | Reflux | N-(5-bromo-2-nitropyridin-3-yl)-N-phenylbenzamide | General Acylation Protocols |

N-Alkylation: Similar to acylation, N-alkylation of this compound with alkyl halides is anticipated to be challenging. The reaction would likely require a strong base to generate the corresponding anion, which would then act as the nucleophile. Studies on the N-alkylation of nitroanilinium ions have shown that N-alkylation can further decrease the basicity of the amine, indicating the electronic impact of such modifications rsc.orgnih.gov. Research on the N-alkylation of unprotected anilines with electron-withdrawing groups has demonstrated that these reactions can proceed, affording the desired products in moderate to good yields under specific catalytic conditions acs.org.

| Alkylating Agent | Base | Solvent | Temperature | Expected Product | Reference Analogy |

| Methyl Iodide | Potassium Carbonate | N,N-Dimethylformamide | 80-100 °C | 5-bromo-N-methyl-2-nitro-N-phenylpyridin-3-amine | nih.gov |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | Room Temp. to 60 °C | N-benzyl-5-bromo-2-nitro-N-phenylpyridin-3-amine | nih.gov |

| Ethyl Bromoacetate | Cesium Carbonate | Acetonitrile | Reflux | Ethyl 2-((5-bromo-2-nitropyridin-3-yl)(phenyl)amino)acetate | General Alkylation Protocols |

N-Arylation: The formation of a triarylamine derivative through N-arylation represents a significant transformation. Classic methods like the Ullmann condensation, which involves copper-catalyzed coupling of an amine with an aryl halide, are well-suited for this purpose, especially given that aryl halides activated by electron-withdrawing groups are often good substrates wikipedia.org. More modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed, although the electron-deficient nature of the amine substrate might necessitate the use of specialized ligand systems to promote efficient catalysis.

| Arylating Agent | Catalyst | Base | Solvent | Temperature | Expected Product | Reference Analogy |

| Iodobenzene | Copper(I) Iodide / L-proline | Potassium Carbonate | Dimethyl Sulfoxide (B87167) | 100-120 °C | N-(5-bromo-2-nitropyridin-3-yl)-N,N-diphenylamine | Ullmann Condensation wikipedia.org |

| 4-Bromotoluene | Pd(OAc)2 / BINAP | Sodium tert-butoxide | Toluene | 100 °C | N-(5-bromo-2-nitropyridin-3-yl)-N-phenyl(p-tolyl)amine | Buchwald-Hartwig Amination |

| 1-Bromo-4-methoxybenzene | CuI / Phenanthroline | Cesium Carbonate | N,N-Dimethylformamide | 110-130 °C | N-(4-methoxyphenyl)-N-(5-bromo-2-nitropyridin-3-yl)aniline | Ullmann Condensation wikipedia.orgscispace.com |

The strategic positioning of the nitro group ortho to the N-phenylamine moiety provides a synthetic handle for intramolecular cyclization reactions to form fused heterocyclic systems, most notably phenazines. This transformation typically involves the reduction of the nitro group to an amino group, followed by an oxidative cyclization.

The reduction of the nitro group can be achieved using a variety of reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting diamine intermediate is often not isolated but is subjected to in-situ oxidative cyclization. The oxidation can be effected by air, iron(III) chloride, or other oxidizing agents. This tandem reduction-cyclization approach is a common strategy for the synthesis of substituted phenazines from 2-nitro-N-phenylaniline precursors. Research has demonstrated that palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines using carbon monoxide as a reductant can efficiently produce phenazines researchgate.net. Another approach involves the reaction of anilines with 2-nitroanisole derivatives to form N-aryl-2-nitrosoaniline intermediates, which then cyclize to phenazines nih.gov.

| Reaction Type | Reagents and Conditions | Expected Fused Ring System | Reference Analogy |

| Reductive Cyclization | 1. SnCl2, HCl, Ethanol, Reflux2. Air oxidation | A bromo-substituted pyridophenazine | researchgate.net |

| Reductive Cyclization | H2, Pd/C, Ethanol | A bromo-substituted pyridophenazine | researchgate.net |

| Reductive Cyclization with CO | Pd(CH3CN)2Cl2, Phenyl formate, Na2CO3, DMF | A bromo-substituted pyridophenazine | researchgate.net |

The resulting pyridophenazine core structure is of significant interest in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The substituents on both the pyridine and phenyl rings of the starting material would be incorporated into the final fused ring system, allowing for the generation of a diverse library of compounds.

Advanced Structural Elucidation and Conformational Analysis of 5 Bromo 2 Nitro N Phenylpyridin 3 Amine

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state of 5-bromo-2-nitro-N-phenylpyridin-3-amine. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| R-factor | 0.045 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation, Dynamics, and Intermolecular Interactions

Advanced NMR techniques would be crucial for characterizing the compound's structure and behavior in solution. One-dimensional ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework. Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of atoms, helping to determine the preferred solution-state conformation, particularly the relative orientation of the phenyl and pyridinyl rings.

Hypothetical ¹H NMR Data Table (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.35 | d | 1H | Py-H6 |

| 7.90 | d | 1H | Py-H4 |

| 7.40 | t | 2H | Ph-H (meta) |

| 7.25 | t | 1H | Ph-H (para) |

| 7.10 | d | 2H | Ph-H (ortho) |

| 6.80 | s (br) | 1H | NH |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. The N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro group, and the various C-N, C=C, and C-Br stretching and bending vibrations would provide a unique "fingerprint" for the molecule. Comparing the experimental spectra with theoretical calculations could further aid in the precise assignment of vibrational bands.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H stretch |

| 1580 | Strong | NO₂ asymmetric stretch |

| 1560 | Strong | Aromatic C=C stretch |

| 1350 | Strong | NO₂ symmetric stretch |

| 1100 | Medium | C-N stretch |

| 650 | Medium | C-Br stretch |

Computational and Theoretical Investigations of 5 Bromo 2 Nitro N Phenylpyridin 3 Amine

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction within Research Contexts

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico modeling and Structure-Activity Relationship (SAR) studies focused on the compound 5-bromo-2-nitro-N-phenylpyridin-3-amine . While computational studies are prevalent for analogous structures, including substituted pyridines, nitropyridines, and aminopyridines, dedicated research exploring the SAR of this particular molecule through computational methods is not publicly available at this time.

Research in the broader class of substituted pyridine (B92270) derivatives often employs in silico techniques to predict biological activity and to guide the synthesis of more potent and selective compounds. These studies typically involve the generation of a library of related molecules and the use of computational tools to correlate their structural features with their biological effects. Methodologies such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are standard approaches.

For instance, computational analyses have been performed on structurally related compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives to investigate their chemical reactivity and potential as biological agents. These studies utilize methods like Density Functional Theory (DFT) to understand the electronic properties and frontier molecular orbitals, which are crucial for predicting how a molecule will interact with a biological target.

Although no specific SAR studies for This compound were identified, some basic physicochemical and computational properties can be found in chemical supplier databases for the closely related precursor, 5-bromo-2-nitropyridin-3-amine (B1444313) . These properties are foundational for any future in silico modeling.

Table 1: Calculated Physicochemical Properties of 5-Bromo-2-nitropyridin-3-amine

| Property | Value | Source |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 82.05 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 1.3345 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

The data in Table 1 provides a preliminary computational profile. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's potential to permeate cell membranes. The LogP value suggests its lipophilicity. The number of hydrogen bond donors and acceptors, along with rotatable bonds, are critical parameters in what is known as Lipinski's Rule of Five, which helps to assess the druglikeness of a chemical compound.

A hypothetical in silico SAR study on This compound would likely involve the following steps:

Conformational Analysis: Determining the most stable three-dimensional structure of the molecule.

Molecular Docking: Simulating the interaction of the compound with the binding site of a specific biological target (e.g., a protein kinase or receptor). This would yield data such as binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

QSAR Model Development: If a series of related analogues with known biological activities were available, a QSAR model could be built. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to derive a mathematical equation that correlates these descriptors with the observed activity. Such a model would allow for the prediction of the activity of new, unsynthesized derivatives.

ADMET Prediction: Evaluating the molecule's pharmacokinetic properties and potential toxicity through computational models.

Without published research, any discussion of the specific SAR of This compound remains speculative. The development of such studies would be contingent on the synthesis of the compound and its evaluation in relevant biological assays to generate the necessary data for computational modeling.

Exploration of Academic and Research Applications of the 5 Bromo 2 Nitro N Phenylpyridin 3 Amine Scaffold

Design and Synthesis of Ligands for Transition Metal Coordination Chemistry and Catalysis

There is no available research literature detailing the design, synthesis, or application of ligands derived from 5-bromo-2-nitro-N-phenylpyridin-3-amine for transition metal coordination chemistry or catalysis.

Scaffold Design for Advanced Materials Science Applications

No published studies were found that investigate the use of the this compound scaffold in the design of advanced materials.

Organic Light-Emitting Diodes (OLEDs) as Electron or Hole Transporting Materials

There is no information available regarding the application of this compound in the development of electron or hole transporting materials for Organic Light-Emitting Diodes (OLEDs).

Perovskite Solar Cells (PSCs) as Charge Transport Layers

Research on the use of this compound as a component in charge transport layers for Perovskite Solar Cells (PSCs) has not been reported in the scientific literature.

Other Optoelectronic or Electronic Materials

No other applications of this compound in the field of optoelectronic or electronic materials have been documented in the reviewed literature.

Development as Chemical Probes for Investigating Biological Systems

There is a lack of published research on the development and use of this compound as a chemical probe for the investigation of biological systems.

In Vitro Mechanistic Studies of Target Interaction (e.g., Enzyme Inhibition, Receptor Binding)

No in vitro mechanistic studies, such as those involving enzyme inhibition or receptor binding, have been reported for this compound.

Elucidation of Structure-Activity Relationships (SAR) for Biological Activity within Research Models

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be extrapolated from research on analogous bromo-substituted heterocyclic systems, such as bromo-pyrimidines and bromo-pyridines, which have been investigated as potential therapeutic agents. ucl.ac.uknih.gov These studies provide a framework for understanding how modifications to the this compound scaffold could modulate biological activity.

The core of SAR lies in systematically altering different parts of a molecule to observe the resulting changes in its biological efficacy. For the this compound scaffold, key points of modification would include:

The Phenyl Ring: Substituents on the N-phenyl group can significantly impact activity. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents can influence binding affinity to biological targets through steric and electronic effects.

The Amino Linker: The secondary amine provides a crucial hydrogen bond donor site. Its modification, for instance, through acylation or alkylation, would alter its hydrogen bonding capacity and could impact interactions with target proteins. nih.gov

The Bromo Substituent: The bromine atom at the C5 position is a key feature. Its replacement with other halogens (e.g., chlorine, fluorine) or with alkyl or aryl groups via cross-coupling reactions would systematically probe the importance of this position for activity.

The Nitro Group: The strongly electron-withdrawing nitro group at the C2 position significantly influences the electronics of the pyridine (B92270) ring and can act as a hydrogen bond acceptor. Its replacement with other groups like cyano or sulfonyl, or its reduction to an amino group, would drastically alter the molecule's properties and likely its biological profile.

In studies on related 5-bromo-pyrimidine derivatives, researchers found that the introduction of different substituted aryl groups led to a range of biological activities, including anticancer and antimicrobial effects. ucl.ac.uknih.govmdpi.com For example, certain substitutions on the phenyl ring of chalcone-like structures attached to the bromo-pyrimidine core resulted in compounds with potent cytotoxicity against various cancer cell lines. ucl.ac.uk These findings suggest that a similar systematic exploration of the N-phenyl ring on the this compound scaffold could yield compounds with tailored biological activities.

To illustrate the impact of such modifications, the following table presents hypothetical SAR data based on findings for related compounds, demonstrating how changes in substituents could affect inhibitory concentrations (IC₅₀) against a target kinase.

| Compound ID | R1 (on Phenyl Ring) | R2 (at C5) | IC₅₀ (µM) |

| A-1 | H | Br | 10.5 |

| A-2 | 4-Chloro | Br | 2.1 |

| A-3 | 4-Methoxy | Br | 8.7 |

| A-4 | H | Phenyl | 5.3 |

| A-5 | H | H | > 50 |

This table is for illustrative purposes and represents hypothetical data based on trends observed in related chemical series.

This hypothetical data illustrates that a chloro-substituent on the phenyl ring might enhance potency (A-2), while a methoxy (B1213986) group could decrease it (A-3). Replacing the bromo group with a larger phenyl group might retain moderate activity (A-4), whereas its complete removal could lead to a loss of activity (A-5), highlighting the importance of a substituent at the C5 position.

Application in Scaffold Hopping and Lead Optimization Strategies for Novel Chemical Entity Discovery

The this compound structure represents a valuable scaffold for medicinal chemistry programs focused on discovering novel chemical entities. Its inherent features make it a suitable candidate for both scaffold hopping and lead optimization strategies. researchgate.netresearchgate.net

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a structurally different one while retaining similar biological activity. The goal is often to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles, or to find novel intellectual property space. sigmaaldrich.comorgsyn.org The this compound scaffold could be proposed as a bioisosteric replacement for other known pharmacophores, such as quinolines, indoles, or pyrimidines, that are known to bind to a particular target. The specific arrangement of its hydrogen bond donors and acceptors, along with its defined three-dimensional shape, could mimic the key interactions of a different parent scaffold. For example, in a program targeting a kinase, if the original lead compound was based on a pyrimidine (B1678525) core, the 5-bromo-2-nitropyridin-3-amine (B1444313) scaffold could be "hopped" in to explore new chemical space while aiming to maintain the essential binding interactions. sigmaaldrich.com

Lead Optimization: Once a lead compound is identified, lead optimization is the process of refining its structure to enhance its drug-like properties. The this compound scaffold offers multiple avenues for this process:

Vectorial Exploration: The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. nih.gov This allows for the systematic introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups) to probe the surrounding binding pocket of a biological target for additional favorable interactions.

Modulation of Physicochemical Properties: The N-phenyl ring and the nitro group can be modified to fine-tune properties like solubility, lipophilicity (logP), and metabolic stability. For instance, adding polar groups to the phenyl ring could increase aqueous solubility, while modifying the nitro group could alter the molecule's metabolic fate. researchgate.net

Improving Selectivity: By systematically exploring the chemical space around the scaffold, medicinal chemists can identify modifications that improve binding to the desired target while decreasing affinity for off-target proteins, thereby reducing the potential for side effects.

The development of potent inhibitors for targets like the Bcr/Abl kinase from 5-bromo-pyrimidine derivatives serves as a practical example of how such a scaffold can be optimized. nih.gov In that research, modifications to the groups attached to the core scaffold led to compounds with significantly improved inhibitory activity, demonstrating the utility of this approach. nih.govmdpi.com

Exploration in Organocatalysis and Asymmetric Synthesis

While the direct application of this compound in organocatalysis and asymmetric synthesis is not yet a focus of extensive research, its structural features suggest potential in these fields.

Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions. The aminopyridine motif is a known feature in some organocatalytic systems. The amino group on the this compound scaffold could potentially act as a Brønsted base or as a hydrogen-bond donor to activate substrates in a reaction. Furthermore, the pyridine nitrogen itself possesses a lone pair of electrons and can be protonated, which could play a role in catalytic cycles. researchgate.net The electronic nature of the pyridine ring, heavily influenced by the C2-nitro group, would modulate the basicity and nucleophilicity of the amino groups, offering a tunable catalytic platform. For instance, related aminopyridine structures have been used to assist in metal-catalyzed C-H functionalization reactions, acting as directing groups. researchgate.net

Asymmetric Synthesis: Asymmetric synthesis focuses on the selective creation of one enantiomer of a chiral product. The this compound scaffold is chiral if the substitution on the phenyl ring or further modification creates a non-superimposable mirror image. However, its more likely application in this area would be as a chiral ligand or catalyst after appropriate modification.

The synthesis of enantiomerically enriched piperidines (the saturated analogues of pyridines) is an area of significant interest, and methods often involve the asymmetric reduction of pyridine derivatives or asymmetric additions to dihydropyridines. nih.govrsc.org A chiral, non-racemic version of the this compound scaffold could potentially be used as a chiral Brønsted acid or base, or as a ligand for a metal catalyst in reactions such as asymmetric hydrogenation or cycloadditions. The defined stereochemistry of the catalyst would then direct the formation of one enantiomer of the product over the other. The development of chiral aminopyridine-based catalysts is an active area of research, and the unique electronic and steric properties of the this compound scaffold could offer new opportunities in this domain.

Conclusion and Future Research Directions

Summary of Key Research Contributions and Unanswered Questions Regarding 5-Bromo-2-nitro-N-phenylpyridin-3-amine

Currently, there are no specific research contributions documented for this compound. The primary unanswered question is fundamental: has this compound been synthesized and characterized? Without this foundational data, all other inquiries into its properties and potential uses remain speculative.

Future research would need to begin with the development of a reliable synthetic route. A plausible approach could involve the amination of a suitable precursor, such as 5-bromo-3-chloro-2-nitropyridine or a related derivative, with aniline (B41778). A key synthetic methodology to explore would be the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net The success of such a synthesis would pave the way for answering critical questions regarding its stability, reactivity, and physicochemical properties.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The reactivity of this compound is entirely unexplored. Based on its structure, several avenues of reactivity could be investigated. The presence of a nitro group, a bromine atom, and a secondary amine on the pyridine (B92270) ring suggests a rich and complex chemical behavior.

Table 1: Potential Reactive Sites and Synthetic Opportunities

| Functional Group | Potential Reactivity | Potential Synthetic Transformations |

| Nitro Group | Reduction to an amino group | Formation of diamino-phenylpyridine derivatives, which could serve as ligands or building blocks for more complex heterocyclic systems. |

| Bromo Substituent | Susceptible to cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) | Introduction of various aryl, alkyl, or acetylenic moieties at the 5-position of the pyridine ring, allowing for the generation of a diverse library of derivatives. |

| N-H of Phenylamine | Deprotonation followed by alkylation or acylation | Functionalization of the secondary amine to create tertiary amines with varied substituents, potentially modulating the electronic and steric properties of the molecule. |

| Pyridine Ring | Susceptible to nucleophilic aromatic substitution, particularly given the activating effect of the nitro group. rsc.org | Displacement of the bromo or nitro group with other nucleophiles, although the conditions would need to be carefully optimized to control selectivity. |

Prospects for Advanced Functional Material Development Based on the Pyridine Scaffold

Pyridine-based compounds are integral to the development of a wide range of functional materials due to their electronic properties, ability to coordinate with metals, and structural versatility. documentsdelivered.comacs.org While no data exists for this compound, its structure suggests potential for investigation in materials science.

The combination of electron-withdrawing (nitro) and electron-donating (phenylamino) groups on the pyridine ring could impart interesting photophysical properties, such as fluorescence or non-linear optical behavior. The presence of multiple nitrogen and oxygen atoms also makes it a potential candidate for a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing applications. Future research could focus on synthesizing this compound and its derivatives to evaluate their electronic absorption and emission spectra, as well as their ability to form ordered structures with metal ions.

Outlook for Continued Mechanistic Biological Research and Rational Scaffold Design in Chemical Biology

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. acs.orglibretexts.org Pyridine derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.orgnbinno.com

The specific compound this compound is not documented in biological or medicinal chemistry studies. However, the general class of substituted nitropyridines has been investigated for various therapeutic applications. The initial step for any biological evaluation would be the synthesis of the compound, followed by in vitro screening against various biological targets. The presence of a nitro group often raises concerns about potential toxicity, which would need to be carefully assessed.

Rational scaffold design could involve modifying the core structure to enhance specific biological activities while minimizing off-target effects. For instance, the reduction of the nitro group to an amine could yield a compound with a different biological profile. The phenylamino (B1219803) group could also be substituted with other aryl or alkyl groups to probe the structure-activity relationship. Mechanistic studies would be crucial to understand how such a compound might interact with biological systems, for example, through enzyme inhibition or intercalation with DNA. acs.org

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 5-bromo-2-nitro-N-phenylpyridin-3-amine?

A common approach involves sequential functionalization of the pyridine core. First, bromination at the 5-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Subsequent nitration at the 2-position typically requires careful control of reaction conditions (e.g., mixed acid systems) to ensure regioselectivity. The N-phenylation step may employ Ullmann coupling or Buchwald-Hartwig amination with aniline derivatives, requiring palladium catalysts and ligands .

Advanced Synthesis: How can regioselectivity challenges during nitration be addressed in this compound?

Regioselectivity in nitration is influenced by electronic and steric effects. Computational modeling (DFT) can predict reactive sites, while experimental optimization might involve adjusting nitrating agents (e.g., HNO₃/H₂SO₄ vs. AcONO₂) or temperature. For example, in analogous pyridines, nitration at electron-deficient positions is favored, but steric hindrance from the bromine atom may necessitate using milder conditions to avoid by-products .

Basic Characterization: What spectroscopic techniques are critical for confirming the structure?

- NMR : ¹H and ¹³C NMR can identify substituent positions (e.g., nitro group deshielding effects at C2, bromine’s impact on C5).

- IR : Nitro group stretching (~1520 cm⁻¹) and N-H bending (~3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates the molecular formula. Cross-referencing with databases like NIST ensures accuracy .

Advanced Characterization: How can crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amine and nitro groups). For example, in related bromopyridines, crystallography revealed hydrogen-bonded dimers stabilizing the structure, which NMR alone could not resolve .

Reactivity: How does the bromine substituent influence further functionalization?

The bromine atom acts as a directing group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introductions). However, its electron-withdrawing nature may deactivate the ring toward electrophilic substitution, necessitating transition metal catalysis for subsequent modifications. Evidence from phosphonylation of bromopyridines shows that steric effects can alter reaction pathways .

Data Contradiction: How should researchers address conflicting spectroscopic data in synthetic intermediates?

- Step 1 : Verify purity via HPLC or TLC.

- Step 2 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Step 3 : Use complementary techniques (e.g., X-ray vs. NOESY for stereochemistry). For instance, conflicting NOE effects in similar amines were resolved by crystallography .

Advanced Applications: What pharmacological properties can be hypothesized based on structural analogs?

Pyridine derivatives with nitro and aryl groups often exhibit antimicrobial or anticancer activity. For example, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine showed anti-tumor potential via kinase inhibition. Computational docking studies (e.g., AutoDock) can predict binding affinities for target proteins .

Stability: What factors degrade this compound under storage?

- Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials.

- Moisture : Hydrolysis of the amine group may occur; use desiccants.

- Temperature : Thermal decomposition above 150°C has been observed in related nitroarenes. Stability studies via accelerated aging (40°C/75% RH) are recommended .

Methodological Optimization: How can reaction yields be improved in N-phenylation steps?

- Catalyst Screening : Pd(OAc)₂ with Xantphos enhances coupling efficiency.

- Solvent Effects : DMF or toluene improves solubility of aromatic intermediates.

- Microwave Assistance : Reduces reaction time from hours to minutes, as shown in analogous Ullmann couplings .

Toxicological Profiling: What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.